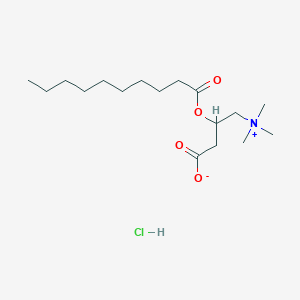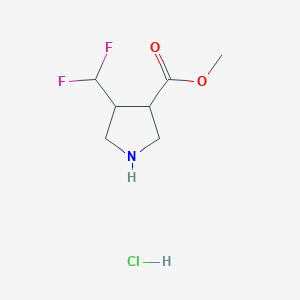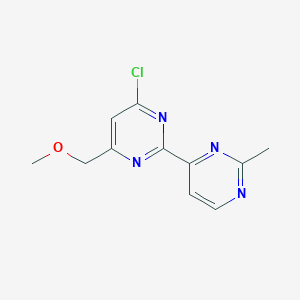
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride involves the esterification of decanoic acid with carnitine. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and large-scale reactors to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where the decanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various acylcarnitines and their corresponding oxidized or reduced forms. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride involves its role in the transport of fatty acids into the mitochondrial matrix. This process is facilitated by the enzyme carnitine octanoyltransferase, which catalyzes the transfer of the decanoyl group to carnitine. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy.
Comparison with Similar Compounds
Similar Compounds
O-decanoyl-L-carnitine: Similar in structure and function, but with slight variations in the acyl group.
Acetylcarnitine: Another acylcarnitine with an acetyl group instead of a decanoyl group.
Propionylcarnitine: Contains a propionyl group and is involved in different metabolic pathways.
Uniqueness
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride is unique due to its specific role in transporting medium-chain fatty acids into the mitochondria. This specificity makes it particularly useful in studying and treating metabolic disorders related to fatty acid oxidation.
Properties
Molecular Formula |
C17H34ClNO4 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H |
InChI Key |
KETNUEKCBCWXCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B12313705.png)
![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)




![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)


![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)


![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
